7-(Benzyloxy)-4-bromo-1H-indole
Overview
Description
7-(Benzyloxy)-4-bromo-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of a benzyloxy group at the 7th position and a bromine atom at the 4th position of the indole ring enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-bromo-1H-indole typically involves several steps:
Starting Material: The synthesis begins with the preparation of 4-bromoindole.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of 4-bromoindole with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-4-bromo-1H-indole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the bromine atom yields 7-(Benzyloxy)-1H-indole.
Substitution: Substitution reactions yield various functionalized indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Benzyloxy)-4-bromo-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological pathways and as a probe for enzyme activity.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-4-bromo-1H-indole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
7-(Benzyloxy)-1H-indole: Lacks the bromine atom at the 4th position, which may affect its reactivity and biological activity.
4-Bromo-1H-indole: Lacks the benzyloxy group, which may reduce its solubility and interaction with biological targets.
7-(Benzyloxy)-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: A related compound with different functional groups, showing selective inhibition of monoamine oxidase B.
Uniqueness
7-(Benzyloxy)-4-bromo-1H-indole is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-bromo-7-phenylmethoxy-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-6-7-14(15-12(13)8-9-17-15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDMSYHNPIYTJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)Br)C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295354 | |
Record name | 4-Bromo-7-(phenylmethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476622-92-1 | |
Record name | 4-Bromo-7-(phenylmethoxy)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=476622-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-7-(phenylmethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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